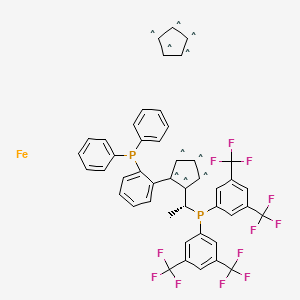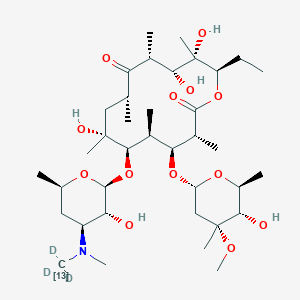
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including fluorophenyl, chlorophenyl, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate involves several steps:
Starting Materials: The synthesis begins with the preparation of 4,4-bis(4-fluorophenyl)butyl bromide and 4-chloro-3-(trifluoromethyl)aniline.
Formation of Piperidine Ring: The 4-chloro-3-(trifluoromethyl)aniline undergoes a cyclization reaction with 1,4-dibromobutane to form the piperidine ring.
Coupling Reaction: The 4,4-bis(4-fluorophenyl)butyl bromide is then coupled with the piperidine derivative using a palladium-catalyzed cross-coupling reaction.
Acetylation: Finally, the resulting compound is acetylated using acetic anhydride to yield this compound.
Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated aromatic compounds with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s fluorinated aromatic rings and piperidine moiety enable it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of receptor signaling, and changes in ion channel conductance.
Vergleich Mit ähnlichen Verbindungen
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate can be compared with similar compounds such as:
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chlorophenyl)piperidin-4-yl acetate: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-trifluoromethylphenyl)piperidin-4-yl acetate: The absence of the chlorine atom in this compound affects its reactivity and interaction with molecular targets.
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-methylphenyl)piperidin-4-yl acetate: The presence of a methyl group instead of a trifluoromethyl group alters the compound’s hydrophobicity and binding affinity.
Eigenschaften
CAS-Nummer |
83918-76-7 |
|---|---|
Molekularformel |
C30H29ClF5NO2 |
Molekulargewicht |
566.0 g/mol |
IUPAC-Name |
[1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-yl] acetate |
InChI |
InChI=1S/C30H29ClF5NO2/c1-20(38)39-29(23-8-13-28(31)27(19-23)30(34,35)36)14-17-37(18-15-29)16-2-3-26(21-4-9-24(32)10-5-21)22-6-11-25(33)12-7-22/h4-13,19,26H,2-3,14-18H2,1H3 |
InChI-Schlüssel |
AVCGPTONQJCRMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)









